molecular formula C21H28N2O5S B2633112 Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate CAS No. 1445763-78-9

Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate

Cat. No. B2633112
CAS RN: 1445763-78-9
M. Wt: 420.52
InChI Key: OVBRSQWMWZVXHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters could be a key step in the synthesis process . Additionally, the presence of α-hydrogens in the molecule could provide the possibility of certain chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of a carbonyl group and a double bond suggests the possibility of keto-enol tautomerism .


Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions, including keto-enol tautomerism, a proton-transfer equilibrium that many carbonyl-containing compounds undergo . The presence of α-hydrogens in the molecule, which are attached to a carbon directly adjacent to a carbonyl group, could also influence the types of reactions it can undergo .

Scientific Research Applications

Future Directions

The future directions for research involving this compound could potentially involve further exploration of its synthesis, particularly the use of pinacol boronic esters and the process of protodeboronation . Additionally, further investigation into its chemical reactions and potential applications could be beneficial.

properties

IUPAC Name

ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-3-13-22(17-20(24)28-4-2)21(25)19-10-14-23(15-11-19)29(26,27)16-12-18-8-6-5-7-9-18/h3,5-9,12,16,19H,1,4,10-11,13-15,17H2,2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBRSQWMWZVXHC-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC=C)C(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN(CC=C)C(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{1-[1-(2-phenylethenesulfonyl)piperidin-4-yl]-N-(prop-2-en-1-yl)formamido}acetate

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